2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one
Description
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one is a chloroacetylated indoline derivative characterized by a methoxymethyl substituent at the 5-position of the indoline ring. The compound belongs to a class of α-chloroketones, which are pivotal intermediates in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
2-chloro-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-8-9-2-3-11-10(6-9)4-5-14(11)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPMZRQWYVGJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(C=C1)N(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one is a synthetic organic compound belonging to the indole derivatives class. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 239.70 g/mol. The compound features a chloroacetyl group attached to an indoline ring, which is further substituted with a methoxymethyl group.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 239.70 g/mol |
| CAS Number | 2091684-90-9 |
The primary mechanism of action for this compound involves its interaction with cysteine residues in proteins. This interaction is characterized by:
- Covalent Bond Formation : The compound forms covalent bonds with cysteine residues, which can lead to alterations in protein function and cellular signaling pathways.
- Influence on Cellular Processes : By modifying cysteine residues, this compound can impact various cellular processes, including gene expression and metabolic pathways.
Anticancer Activity
Research indicates that indole derivatives possess significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various signaling pathways.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although specific data on this compound's antimicrobial efficacy is limited.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with cysteine residues positions it as a candidate for developing covalent inhibitors targeting various enzymes involved in disease processes.
Study on Anticancer Potential
A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship of indole derivatives, highlighting the importance of substituents like methoxymethyl groups in enhancing biological activity. The study found that modifications at the indoline core could significantly affect anticancer potency (Pendergrass et al., 2023) .
Enzyme Inhibition Research
In another study focusing on enzyme inhibition, researchers demonstrated that similar indole derivatives could effectively inhibit proteases by forming covalent bonds with active site cysteine residues. This suggests that this compound may share similar inhibitory capabilities (Chemsrc, 2023) .
Scientific Research Applications
Medicinal Chemistry
The compound's indole structure is significant in drug discovery, particularly for developing new therapeutic agents. Indole derivatives are known for their biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The specific application of 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one includes:
- Potential Anti-Cancer Agents : Research indicates that indole derivatives can inhibit cancer cell proliferation. The chloroacetyl group in this compound may enhance its reactivity towards biological targets, potentially leading to the development of novel anti-cancer drugs .
- Neuroprotective Effects : Some studies suggest that compounds with indole structures exhibit neuroprotective effects, which could be explored for treating neurodegenerative diseases like Alzheimer's .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : It can be used as a building block for synthesizing more complex indole-based compounds through various reactions such as nucleophilic substitution and coupling reactions. This is particularly useful in creating libraries of compounds for screening in drug discovery .
Material Science
In material science, the compound's unique properties can be utilized:
- Development of Functional Materials : The presence of the chloro group allows for further modification, leading to materials with specific properties suitable for electronic or photonic applications. Such modifications can enhance the compound's utility in creating sensors or light-emitting devices .
A study focused on synthesizing various indole derivatives, including this compound, evaluated their biological activity against cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anti-cancer agents.
Case Study 2: Neuroprotective Properties
Another research project investigated the neuroprotective effects of indole derivatives on neuronal cell cultures exposed to oxidative stress. The study found that some derivatives improved cell viability and reduced apoptosis rates, indicating their potential use in treating neurodegenerative disorders.
Data Table: Summary of Applications
Comparison with Similar Compounds
Research Findings and Trends
Structure-Activity Relationships (SAR) :
- Thermal Stability: Chloroethanones with bulky substituents (e.g., trichloroethyl ) exhibit lower thermal stability, decomposing above 150°C.
Preparation Methods
Synthesis of the 5-(Methoxymethyl)indoline Core
The key intermediate, 5-(methoxymethyl)indoline, can be accessed through a multi-step synthetic route starting from suitably substituted indole derivatives or via functional group transformations on indoline scaffolds.
Methoxymethylation of Indole/Indoline Derivatives
A common approach involves the introduction of the methoxymethyl group at the 5-position of the indoline ring. According to a modified procedure reported in catalyst-controlled indole functionalization studies, methoxymethylation can be achieved by treating the corresponding indole or indoline with methyl iodide in the presence of sodium methoxide generated in situ from sodium and methanol at low temperature (0 °C), followed by workup and purification to yield 3-(methoxymethyl)-1-tosyl-1H-indole or related derivatives with yields around 60%.Protection and Functionalization Strategies
Protection of the indole nitrogen as a carbamate (e.g., tert-butyl carbamate) facilitates selective functionalization. For instance, treatment of 3-(methoxymethyl)-1H-indole with sodium hydride and Boc anhydride in dry THF at 0 °C affords tert-butyl 3-(methoxymethyl)-1H-indole-1-carboxylate in 75% yield. Such protection enables further transformations without undesired side reactions at the nitrogen.
Acylation with Chloroacetyl Chloride to Form the Target Compound
The final step involves the acylation of the indoline nitrogen with chloroacetyl chloride to install the 2-chloroethanone moiety.
General Acylation Procedure
The indoline derivative bearing the 5-(methoxymethyl) substituent is reacted with chloroacetyl chloride under controlled conditions. Typically, the reaction is conducted in an inert solvent such as dichloromethane or toluene at low temperatures (e.g., -50 °C to 0 °C) to minimize side reactions and decomposition. The molar ratio of chloroacetyl chloride to the indoline substrate is optimized between 1:1 and 3.5:1 to ensure complete conversion.Batch vs Continuous Flow Reactors
The acylation can be performed in batch reactors or continuous flow reactors. Continuous flow methods offer improved control of reaction parameters and scalability. For example, in a related compound synthesis (2-chloro-1-(2-chlorothiazol-5-yl)ethanone), the reaction of the heterocyclic intermediate with chloroacetyl chloride was successfully carried out in both batch and continuous flow systems, maintaining reaction temperatures between -20 °C and 10 °C for optimal yields. Similar conditions are applicable for the indoline derivative.
Optimization and Yield Considerations
Reaction Conditions
Mild reaction conditions, including low temperature and controlled addition rates of reagents, are crucial to obtain high yields and purity. Use of dry solvents and inert atmosphere (nitrogen or argon) prevents hydrolysis of chloroacetyl chloride and side reactions.Purification
Post-reaction, the mixture is typically quenched with aqueous acid or base, extracted with organic solvents, dried, and purified by column chromatography to isolate the pure 2-chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methoxymethylation | Sodium + MeOH, then MeI | 0 °C to RT | 12 h | ~60 | Formation of 3-(methoxymethyl)indole |
| Nitrogen Protection (Boc) | NaH, Boc2O in dry THF | 0 °C | 1 h | 75 | Protects N for selective acylation |
| Acylation with Chloroacetyl Cl | Chloroacetyl chloride in DCM or toluene | -50 °C to 0 °C | 0.5 - 1 h | 80-90* | Batch or continuous flow reactor |
*Yield estimated based on analogous acylation reactions of heterocyclic amines.
Summary of Research Findings
The methoxymethyl group introduction at the 5-position of indoline is efficiently achieved by methylation of a hydroxymethyl precursor or direct substitution using methyl iodide under basic conditions.
Protection of the indoline nitrogen with Boc groups facilitates selective acylation and prevents side reactions.
The acylation step with chloroacetyl chloride is best performed at low temperatures to control reactivity and avoid decomposition, with both batch and continuous flow reactors being viable options.
Optimization of reagent equivalents, solvent choice, and temperature leads to high yields and purity suitable for further applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one?
- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting a substituted indoline derivative (e.g., 5-(methoxymethyl)indoline) with chloroacetyl chloride in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C to minimize side reactions . Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of indoline to chloroacetyl chloride) and reaction time (6–12 hours) .
- Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Purify the product via column chromatography or recrystallization from ethanol .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch near 1680 cm⁻¹ and methoxy (C-O) stretch at ~1100 cm⁻¹ .
- ¹H NMR : Look for characteristic signals: δ 3.3–3.6 ppm (methoxymethyl -OCH₃), δ 4.2–4.5 ppm (chloroacetyl CH₂Cl), and aromatic protons (δ 6.8–7.5 ppm) from the indoline moiety .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Q. What stability concerns arise during storage?
- Handling Protocol : Store the compound at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetyl group or oxidation of the indoline ring . Avoid exposure to moisture or strong bases.
- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Re-characterize via NMR if degradation is suspected .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in complex derivatization?
- Case Study : In analogous pyrazole-chloroacetyl derivatives, catalytic KI in DMF enhanced reactivity by stabilizing intermediates during nucleophilic substitution . For sterically hindered substrates, microwave-assisted synthesis (60°C, 30 min) improved yields by 15–20% compared to conventional heating .
- Table 1 : Optimization Parameters for Chloroacetylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial step) | Minimizes hydrolysis |
| Solvent | THF/DMF (anhydrous) | Enhances solubility |
| Catalyst | KI (5 mol%) | Accelerates reaction |
Q. What computational tools aid in predicting reactivity or biological activity?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the chloroacetyl group and target proteins (e.g., kinase domains). The methoxymethyl group may influence binding affinity via hydrophobic interactions .
- DFT Calculations : Gaussian 16 can optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- Structure-Activity Relationship (SAR) :
- Chloroacetyl Group : Critical for covalent binding to cysteine residues in enzymes (e.g., EGFR inhibitors) .
- Methoxymethyl Substituent : Modulates lipophilicity (logP) and membrane permeability. Replace with polar groups (e.g., -OH) to enhance solubility .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Case Example : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Re-run spectra under standardized conditions and cross-reference with DEPT-135 or HSQC for unambiguous assignment .
Q. How are unstable intermediates (e.g., enolates) stabilized during synthesis?
- In Situ Quenching : Trap reactive intermediates with trimethylsilyl chloride (TMSCl) or perform one-pot reactions to avoid isolation .
- Low-Temperature Techniques : Use cryogenic reactors (-78°C) for intermediates prone to dimerization or oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
